molecular formula C9H13NO3S B13343664 N-(2,2-dimethoxyethyl)thiophene-2-carboxamide

N-(2,2-dimethoxyethyl)thiophene-2-carboxamide

Cat. No.: B13343664
M. Wt: 215.27 g/mol
InChI Key: SFYHMWHORTZPEF-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with 2,2-dimethoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-dimethoxyethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethoxyethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the 2,2-dimethoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)thiophene-2-carboxamide

InChI

InChI=1S/C9H13NO3S/c1-12-8(13-2)6-10-9(11)7-4-3-5-14-7/h3-5,8H,6H2,1-2H3,(H,10,11)

InChI Key

SFYHMWHORTZPEF-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=O)C1=CC=CS1)OC

Origin of Product

United States

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